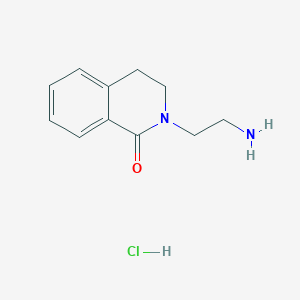
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Übersicht
Beschreibung
2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Molecular Structure Analysis
The molecular formula of 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The InChI string is InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H .
Chemical Reactions Analysis
2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical And Chemical Properties Analysis
2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Mechanisms of Action
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, as part of the broader family of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, has been explored for its varied therapeutic applications beyond its initial neurotoxicity profile. The THIQ scaffold, recognized for its role in natural compounds and pharmaceuticals, has found significant applications in drug discovery, particularly in cancer, central nervous system (CNS) disorders, malaria, and more. THIQ derivatives have been patented for their anticancer properties and are being studied for their potential in treating infectious diseases such as malaria, tuberculosis, HIV-infection, and others. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the milestone achieved in anticancer drug discovery using this scaffold (Singh & Shah, 2017).
One specific THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), found in the mammalian brain, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. Its pharmacological effects are attributed to mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. These properties suggest 1MeTIQ's considerable potential as a drug for CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Pharmacological Importance and Applications
The pharmacological significance of isoquinoline derivatives, including 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, extends to a wide array of therapeutic areas. Isoquinolines, due to their heterocyclic structure, exhibit a range of biological activities such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This broad spectrum of pharmacological activities highlights the versatile potential of isoquinoline derivatives in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Wirkmechanismus
Target of Action
The primary target of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is serine residues . This compound is a serine protease inhibitor , which means it binds to and inhibits the activity of enzymes that cleave peptide bonds in proteins at serine residues .
Mode of Action
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride acts by covalently modifying the hydroxyl of serine residues . This modification results in an additional 183.0354 Da being added to each modified residue . It’s important to note that other off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group have also been reported .
Biochemical Pathways
The compound affects the biochemical pathways involving serine proteases . Serine proteases play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell signaling . By inhibiting these enzymes, 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can potentially influence these processes .
Pharmacokinetics
It’s worth noting that the compound iswater-soluble , which could influence its absorption and distribution in the body.
Result of Action
The inhibition of serine proteases by 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can lead to a variety of molecular and cellular effects, depending on the specific proteases and pathways involved . For example, it can affect processes like digestion, immune response, and cell signaling .
Action Environment
The action, efficacy, and stability of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can be influenced by various environmental factors. For instance, the compound is more stable at low pH values . This means that its activity could be affected by the pH of its environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBFKLYCQCFSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



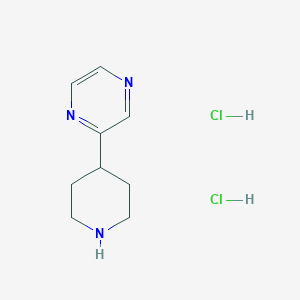

![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
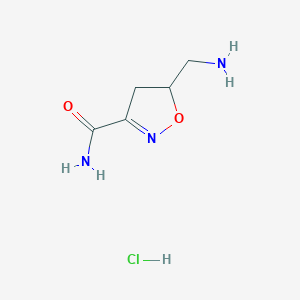


amine hydrochloride](/img/structure/B1379487.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)
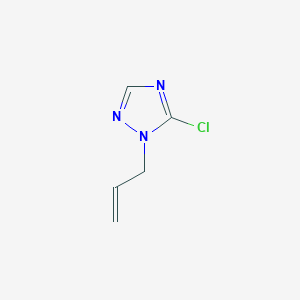
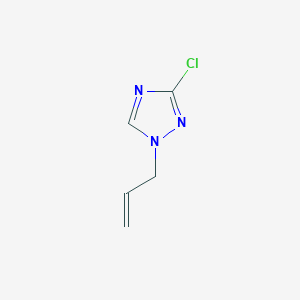
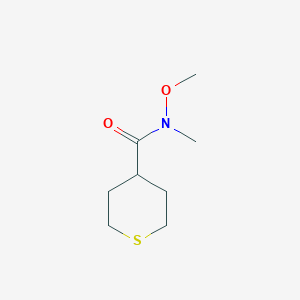
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)